molecular formula C10H9NO5 B1679899 Pyranonigrin A CAS No. 773855-65-5

Pyranonigrin A

Cat. No. B1679899
M. Wt: 223.18 g/mol
InChI Key: OALBJWDVDNROSF-VMZHVLLKSA-N
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Description

Pyranonigrin A is a fungal metabolite with antioxidant activity . It is known to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in a cell-free assay . It also suppresses TNF-α-induced expression of vascular cell adhesion molecule 1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) .


Synthesis Analysis

The biosynthesis of Pyranonigrin A involves a polyketide synthase and nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster . A series of experiments established that only four genes are sufficient to biosynthesize Pyranonigrin A .


Molecular Structure Analysis

Pyranonigrin A has a molecular weight of 223.18 Da and a molecular formula of C10H9NO5 . It is derived from four units of acetate and one unit of glycine .


Chemical Reactions Analysis

The biosynthesis of Pyranonigrin A involves a PKS-NRPS hybrid enzyme. The PKS module functions iteratively to produce a polyketide chain with mixed degrees of α-methylation and β-reduction during each chain elongation cycle. The NRPS module captures the completed polyketide chain in the form of a thioester and condenses with a specifically activated amino acid to form an amide bond .


Physical And Chemical Properties Analysis

Pyranonigrin A is a solid substance . It is soluble in DMSO .

Scientific Research Applications

Antioxidative Properties

Pyranonigrins, including Pyranonigrin A, are a family of antioxidative compounds produced by Aspergillus niger, featuring a unique pyrano[2,3-c]pyrrole bicyclic skeleton. Pyranonigrin A has been demonstrated to act as a 1,1-diphenyl-2-picrylhydrazyl radical scavenging reagent, indicating its potential for antioxidative applications. The biosynthesis of Pyranonigrin A involves a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme, derived from four units of acetate and one unit of glycine (Tang, Zou, Yee, & Tang, 2018).

Antimicrobial Activity

A study on Pyranonigrin A isolated from the marine mangrove-derived endophytic fungus Penicillium brocae MA-231 revealed potent activity against a broad spectrum of human-, aqua-, and plant-pathogens. This finding underscores the potential of Pyranonigrin A in developing new antimicrobial agents (Meng, Li, Liu, & Wang, 2015).

Biosynthetic Pathway Insights

Elucidation of the Pyranonigrin A biosynthetic pathway has provided significant insights into the formation of its characteristic fused γ-pyrone core and exo-methylene group. The pathway's activation and subsequent gene knockout studies in Aspergillus niger have led to the isolation of new compounds and proposed a comprehensive biosynthetic pathway for Pyranonigrin A. This research highlights the complex biosynthetic machinery involved and opens avenues for synthetic biology applications (Yamamoto, Tsunematsu, Noguchi, Hotta, & Watanabe, 2015).

Antioxidant Discovery from Hot Springs

A related study identified Pyranonigrin L, another member of the Pyranonigrin family, as a new antioxidant from the hot spring-derived fungus Penicillium adametzii BF-0003. This discovery suggests that similar environments may harbor fungi capable of producing Pyranonigrin A and its derivatives, which hold antioxidative properties. Such findings could lead to the identification of novel antioxidants beneficial for various applications (Uchida, Miyazaki, Yamaguchi, Ishijima, & Tomoda, 2016).

Future Directions

Future studies should examine production of Pyranonigrin A under various temperatures aboard the International Space Station (ISS), as well as its protective nature within the space environment . The microgravity and enhanced irradiation triggered unique molecular responses in the A. niger JSC-093350089 suggesting adaptive responses .

properties

IUPAC Name

(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALBJWDVDNROSF-VMZHVLLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017485
Record name Pyranonigrin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyranonigrin A

CAS RN

773855-65-5
Record name (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773855-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyranonigrin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
R Riko, H Nakamura, K Shindo - The Journal of Antibiotics, 2014 - nature.com
… IC 50 values were 110 μM (pyranonigrin A), 52 μM (pyranonigrin S) … of the carbons in pyranonigrin A, we performed feeding … The production and isolation of pyranonigrin A was carried …
Number of citations: 40 www.nature.com
J Romsdahl, A Blachowicz, YM Chiang… - Frontiers in …, 2020 - frontiersin.org
… and identify genes encoding pyranonigrin A biosynthetic tailoring enzymes, we generated a gene deletion library to identify the genes involved in pyranonigrin A biosynthesis. …
Number of citations: 19 www.frontiersin.org
MC Tang, Y Zou, D Yee, Y Tang - AIChE Journal, 2018 - Wiley Online Library
… for biosynthesis of pyranonigrin A, we sought to activate the production of pyranonigrin A in the … ,20 we could not detect the production of pyranonigrin A (Figure 3). We then screened …
Number of citations: 30 aiche.onlinelibrary.wiley.com
Y Miyake, C Ito, M Itoigawa… - Bioscience, biotechnology …, 2007 - academic.oup.com
… of pyranonigrin-A The antioxidative activity of pyranonigrin-A … pyranonigrin-A toward DPPH and superoxide was approximately equivalent to that of ferulic acid, although pyranonigrin-A …
Number of citations: 55 academic.oup.com
P Rao, A Shukla, P Parmar, RM Rawal, B Patel… - Biophysical …, 2020 - Elsevier
… After screening various small molecules for molecular docking and dynamics simulation, we propose Pyranonigrin A, a secondary fungal metabolite to possess potent inhibitory …
Number of citations: 65 www.sciencedirect.com
R Uchida, H Miyazaki, Y Yamaguchi… - Natural Product …, 2016 - journals.sagepub.com
… for pyranonigrin A [3a]. Compound 1 exhibited the same Cotton effects at 213, 236, 244, … as pyranonigrin A, revealing that 1 has the same absolute stereochemistry as pyranonigrin A. …
Number of citations: 2 journals.sagepub.com
LH Meng, XM Li, Y Liu, BG Wang - Chinese Chemical Letters, 2015 - Elsevier
… radical scavenging activity [5] and pyranonigrin A was also revealed to have suppressive … The biosynthesis of pyranonigrin A was investigated by feeding experiments to show that it …
Number of citations: 48 www.sciencedirect.com
C Drescher, R Brückner - European Journal of Organic …, 2022 - Wiley Online Library
… They comprise pyranonigrin A, 2, 3 the pyranonigrins B−D, 2 two pyranonigrins E 4, 5 (which differ from one another), two pyranonigrins F 6, 7 (which differ from one another), the …
T Willems, ML De Mol, A De Bruycker… - Antibiotics, 2020 - mdpi.com
… Starting materials for pyranonigrin A are one … pyranonigrin A biosynthesis gene cluster (BGC) of P. thymicola consists of four genes, of which only three are essential for pyranonigrin A …
Number of citations: 28 www.mdpi.com
Y Miyake, M Mochizuki, C Ito, M Itoigawa… - Bioscience …, 2008 - jstage.jst.go.jp
… It was a derivative of pyranonigrin-A (PG-A), which has been isolated as an antioxidant from the rice mold starters. Pyranonigrins PG-A and PG-S were found to exist in spores on rice …
Number of citations: 32 www.jstage.jst.go.jp

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